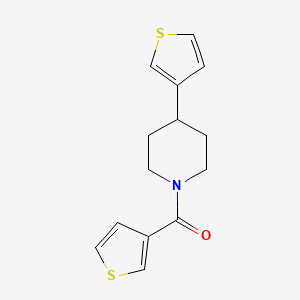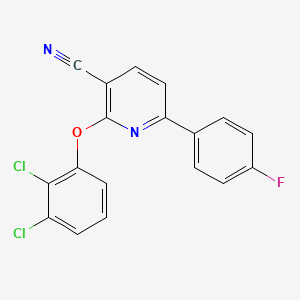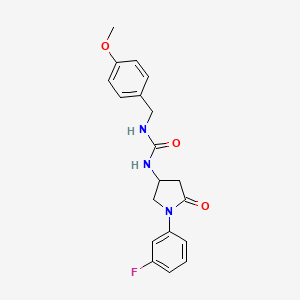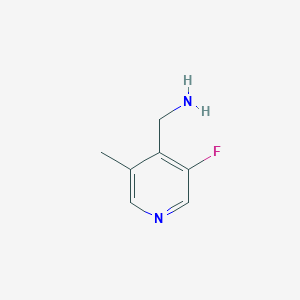
(3-Bromo-4-fluorophenyl)-(3-methylsulfonylpropyl)cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-4-fluorophenyl)-(3-methylsulfonylpropyl)cyanamide is a complex organic compound characterized by the presence of bromine, fluorine, and cyanamide functional groups
Wissenschaftliche Forschungsanwendungen
(3-Bromo-4-fluorophenyl)-(3-methylsulfonylpropyl)cyanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-fluorophenyl)-(3-methylsulfonylpropyl)cyanamide typically involves multiple steps, starting with the preparation of the core phenyl structure. The introduction of bromine and fluorine atoms is achieved through halogenation reactions, while the cyanamide group is introduced via nucleophilic substitution. The methylsulfonylpropyl group is added through a sulfonation reaction followed by alkylation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromo-4-fluorophenyl)-(3-methylsulfonylpropyl)cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyanamide group to primary amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives.
Wirkmechanismus
The mechanism of action of (3-Bromo-4-fluorophenyl)-(3-methylsulfonylpropyl)cyanamide involves its interaction with molecular targets such as enzymes or receptors. The presence of the cyanamide group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The bromine and fluorine atoms may also contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-4-fluorophenol
- (3-Bromophenyl)(4-fluorophenyl)methanol
- (3-Bromo-4-fluorophenyl)[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]cyanamide
Uniqueness
(3-Bromo-4-fluorophenyl)-(3-methylsulfonylpropyl)cyanamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the methylsulfonylpropyl group differentiates it from other similar compounds, providing unique properties that can be exploited in various applications.
Eigenschaften
IUPAC Name |
(3-bromo-4-fluorophenyl)-(3-methylsulfonylpropyl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFN2O2S/c1-18(16,17)6-2-5-15(8-14)9-3-4-11(13)10(12)7-9/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVINKQVOYXELTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCN(C#N)C1=CC(=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2637405.png)
![methyl (2E)-2-{[(2E)-3-methoxy-3-oxo-2-(phenylmethylidene)propoxy]methyl}-3-phenylprop-2-enoate](/img/structure/B2637406.png)


![6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one](/img/structure/B2637413.png)
![METHYL 2-{2-[(5-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE](/img/structure/B2637417.png)

![5-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2637421.png)
![1-methyl-8-(3-methylphenyl)-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/new.no-structure.jpg)
![1-[1-(4-ethoxy-3-fluorobenzenesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2637423.png)
![2-(4-chlorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide](/img/structure/B2637424.png)


![Ethyl 6-benzyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2637428.png)
